molecular formula C9H15N3 B13327102 3-(1H-imidazol-5-yl)-2-methylpiperidine

3-(1H-imidazol-5-yl)-2-methylpiperidine

Cat. No.: B13327102
M. Wt: 165.24 g/mol
InChI Key: VECWJXNXCMCBRR-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)-2-methylpiperidine is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitrogen atoms in the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(1H-imidazol-5-yl)-2-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)-2-methylpiperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler compound with only the imidazole ring.

    2-methylpiperidine: A compound with only the piperidine ring.

    Histidine: An amino acid containing an imidazole ring.

Uniqueness

3-(1H-imidazol-5-yl)-2-methylpiperidine is unique due to the combination of both the imidazole and piperidine rings in a single molecule. This dual-ring structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-methylpiperidine

InChI

InChI=1S/C9H15N3/c1-7-8(3-2-4-11-7)9-5-10-6-12-9/h5-8,11H,2-4H2,1H3,(H,10,12)

InChI Key

VECWJXNXCMCBRR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C2=CN=CN2

Origin of Product

United States

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